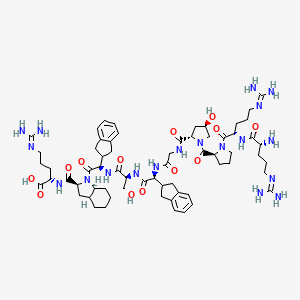![molecular formula C16H18BrNO4 B6348299 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-50-7](/img/structure/B6348299.png)
4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with potential therapeutic applications. It is related to the class of compounds known as carboxylic acids .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives often involves nucleophilic acyl substitution reactions . The direct nucleophilic acyl substitution of a carboxylic acid can be difficult because –OH is a poor leaving group . Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .Molecular Structure Analysis
The general structure of a carboxylic acid includes a carboxyl group, which is formed when a hydroxyl group (–OH) is attached to the carbon of a carbonyl group . Carboxylic acids occur widely in nature, often combined with alcohols or other functional groups .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions. They can be converted into esters, acid chlorides, and acid anhydrides under certain conditions . The conversion into esters is perhaps the most useful reaction of carboxylic acids .Physical And Chemical Properties Analysis
Carboxylic acids generally are soluble in organic solvents such as ethanol, toluene, and diethyl ether . Carboxylic acids of low molar mass are quite soluble in water . The solubility decreases with molar mass .科学的研究の応用
Crystal Structure Analysis
Research on derivatives of 1-oxa-4-thiaspiro[4.5]decane, a structurally similar compound, under Johnson orthoester Claisen rearrangement conditions, has contributed to understanding the crystal structures and olefin geometry of such molecules. These studies provide insights into their molecular dimensions and bond distances, which are crucial for designing compounds with desired physical and chemical properties (Parvez, Yadav, & Senthil, 2001).
Synthesis and Structural Analysis
The synthesis of spirocyclic compounds, including those related to 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, has been explored, revealing methods to obtain such compounds with potential biological activities. For example, the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane and its crystallographic analysis shows the cyclohexyl ring adopting a chair conformation, highlighting the compound's chirality (Wen, 2002).
Anticancer Activity
New derivatives, specifically 1-thia-4-azaspiro[4.5]decane derivatives, have been synthesized and shown moderate to high inhibition activities against various cancer cell lines, suggesting their potential as anticancer agents (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Antimicrobial and Antiviral Evaluation
Several studies have focused on the antimicrobial and antiviral evaluation of spirocyclic compounds. For instance, novel adamantane derivatives exhibiting cytotoxicity and apoptosis induction on various cancer cell lines have been synthesized, highlighting the role of such compounds in developing new therapeutic agents (Turk-Erbul, Karaman, Duran, Ozbil, Ozden, & Goktas, 2021). Additionally, spirothiazolidinone derivatives have been assessed for their antiviral activity, showing potential against influenza and human coronavirus (Apaydın, Loy, Stevaert, & Naesens, 2020).
特性
IUPAC Name |
4-(2-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c17-12-7-3-2-6-11(12)14(19)18-13(15(20)21)10-22-16(18)8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIAXIWBCILGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348223.png)
![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)
![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)
![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)
![4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348278.png)
![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)
![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348287.png)
![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)
![4-[3,5-Bis(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348295.png)
![4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348296.png)
